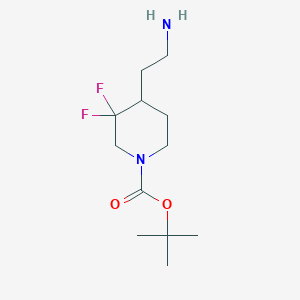

tert-butyl 4-(2-Aminoethyl)-3,3-difluoropiperidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“tert-butyl 4-(2-Aminoethyl)-3,3-difluoropiperidine-1-carboxylate” is a chemical compound with the molecular formula C11H23N3O2 . It is used in scientific research and has diverse applications like drug synthesis, polymer chemistry, and bioconjugation .

Synthesis Analysis

The synthesis of similar compounds has been reported. For example, the preparation of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate was accomplished via nucleophilic displacement of the bromine in tert-butyl bromoacetate with the secondary amine of the Boc-protected piperazine under basic conditions using triethylamine .Molecular Structure Analysis

The molecular structure of similar compounds has been studied using X-ray diffraction analysis. For instance, the molecule of tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate is linear in shape with the ethyl acetate moiety adopting a fully extended conformation .Chemical Reactions Analysis

Piperazine and its derivatives serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .Aplicaciones Científicas De Investigación

Asymmetric Synthesis of Amines

The use of tert-butyl 4-(2-Aminoethyl)-3,3-difluoropiperidine-1-carboxylate-related intermediates, such as N-tert-butanesulfinyl imines, plays a crucial role in the asymmetric synthesis of amines. These intermediates serve as versatile precursors for the synthesis of a wide range of highly enantioenriched amines, including alpha-branched and alpha,alpha-dibranched amines, alpha- and beta-amino acids, 1,2- and 1,3-amino alcohols, and alpha-trifluoromethyl amines. The tert-butanesulfinyl group, in particular, is essential for activating imines for nucleophilic addition, functioning as a chiral directing group, and is easily removed post-nucleophilic addition, demonstrating its utility in asymmetric synthesis (Ellman, Owens, & Tang, 2002).

Synthesis of Piperidine Derivatives

Another significant application is the synthesis of piperidine derivatives, which are essential scaffolds in numerous bioactive compounds. For instance, the stereoselective synthesis of tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylate and its derivatives showcases the chemical versatility of this compound in synthesizing complex piperidine structures with high yield and selectivity. These derivatives are pivotal for further chemical transformations and pharmacological explorations (Boev, Moskalenko, Belopukhov, & Przheval’skii, 2015).

Advanced Materials Synthesis

Furthermore, the compound's derivatives have been utilized in the synthesis and characterization of novel materials. For example, the synthesis of tert-butyl 2-(difluoromethyl)-3-benzyl-6-methoxy-3,4-dihydro-4-quinazoline-4-carboxylate ester, a precursor for cyclic amino acids, illustrates the role of this compound derivatives in creating new materials with potential applications in drug development and beyond. These materials are characterized by complex structural analyses, including thermal, X-ray, and DFT analyses, underscoring the compound’s utility in materials science (Hao, Ohkura, Amii, & Uneyama, 2000).

Safety and Hazards

The safety data sheet for similar compounds indicates that they may cause severe skin burns and eye damage, and may cause respiratory irritation. Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Propiedades

IUPAC Name |

tert-butyl 4-(2-aminoethyl)-3,3-difluoropiperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22F2N2O2/c1-11(2,3)18-10(17)16-7-5-9(4-6-15)12(13,14)8-16/h9H,4-8,15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQNNOMOYAFZTDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)(F)F)CCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-{[(Tert-butoxy)carbonyl]amino}thiolan-3-yl)acetic acid](/img/structure/B2848756.png)

![2-amino-1-(2-methylpropyl)-N-(thiophen-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B2848757.png)

![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] thiophene-2-carboxylate](/img/structure/B2848759.png)

![N-[(4-chlorophenyl)methyl]-2-[(4-fluorophenyl)methylsulfanyl]quinazolin-4-amine](/img/structure/B2848765.png)

![(E)-ethyl 2-(2-cyano-3-(furan-2-yl)acrylamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2848767.png)

![N-(3-(1H-imidazol-1-yl)propyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2848775.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4-dimethoxybenzamide](/img/structure/B2848778.png)